1-Ethylundecyl butyrate 1-Ethylundecyl butyrate
Brand Name: Vulcanchem
CAS No.: 61295-43-0
VCID: VC19529676
InChI: InChI=1S/C9H12O2S2/c1-6(10)8(3)12-13-9-4-5-11-7(9)2/h4-5,8H,1-3H3
SMILES:
Molecular Formula: C9H12O2S2
Molecular Weight: 216.3 g/mol

1-Ethylundecyl butyrate

CAS No.: 61295-43-0

Cat. No.: VC19529676

Molecular Formula: C9H12O2S2

Molecular Weight: 216.3 g/mol

* For research use only. Not for human or veterinary use.

1-Ethylundecyl butyrate - 61295-43-0

Specification

CAS No. 61295-43-0
Molecular Formula C9H12O2S2
Molecular Weight 216.3 g/mol
IUPAC Name 3-[(2-methylfuran-3-yl)disulfanyl]butan-2-one
Standard InChI InChI=1S/C9H12O2S2/c1-6(10)8(3)12-13-9-4-5-11-7(9)2/h4-5,8H,1-3H3
Standard InChI Key ZMBFYMNXBQZWHG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CO1)SSC(C)C(=O)C

Introduction

Chemical Identity and Structural Features

1-Ethylundecyl butyrate (PubChem CID: 551226) is systematically named tridecan-3-yl butanoate, reflecting its esterification between butyric acid and a branched alcohol, 3-tridecanol . The compound’s structure consists of a butyrate group (CH3CH2CH2COO\text{CH}_3\text{CH}_2\text{CH}_2\text{COO}) linked to a 1-ethylundecyl chain (C13H27CH2CH2\text{C}_{13}\text{H}_{27}\text{CH}_2\text{CH}_2), resulting in a molecular weight of 270.5 g/mol . Key identifiers include:

PropertyValue
IUPAC NameTridecan-3-yl butanoate
Molecular FormulaC17H34O2\text{C}_{17}\text{H}_{34}\text{O}_{2}
InChI KeyOMGCQARAAZBKQZ-UHFFFAOYSA-N
CAS Registry Number551226-04-1

The branched alkyl chain imparts distinct steric and solubility characteristics compared to linear esters like ethyl butyrate (C6H12O2\text{C}_6\text{H}_{12}\text{O}_2) .

Physicochemical Properties

The compound’s branched structure confers unique physical properties, though experimental data remain sparse. Comparative analysis with linear esters suggests:

PropertyEstimated ValueBasis of Estimation
Boiling Point290–310°CHigher than ethyl butyrate (121°C) due to increased molecular weight
Density~0.86–0.88 g/cm³Similar to long-chain esters
SolubilityInsoluble in water; miscible with nonpolar solventsHydrophobic alkyl chain dominance

The refractive index (nD20n_D^{20}) is anticipated to fall between 1.430–1.450, aligning with esters of comparable chain length .

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., lipases, solid acids) to improve yield and selectivity.

  • Thermal Analysis: Characterize decomposition pathways using thermogravimetric analysis (TGA).

  • Toxicological Profiling: Evaluate ecotoxicology and mammalian cytotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator